3-(3-Oxopropenyl)thymidine
Description
3-(3-Oxopropenyl)thymidine is a thymidine analogue modified at the 3-position with a propenyl ketone group. Thymidine analogues are widely studied for antiviral, anticancer, and enzyme inhibitory properties, often targeting enzymes like thymidine kinase (TK) or thymidine phosphorylase (TP) .
Properties
CAS No. |
90029-85-9 |
|---|---|
Molecular Formula |
C13H16N2O6 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(E)-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal |
InChI |
InChI=1S/C13H16N2O6/c1-8-6-15(11-5-9(18)10(7-17)21-11)13(20)14(12(8)19)3-2-4-16/h2-4,6,9-11,17-18H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1 |
InChI Key |
KZCPJWRRJRMRMW-LZDJJOMISA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)O |
Synonyms |
3-(3-oxoprop-2-enyl)thymidine 3-OPET |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thymidine Derivatives
2-Phenylamino-6-oxopurine Derivatives
- Key Compounds: Derivatives like 2-phenylamino-9-[4-(1-deca-hydroquinolinyl)butyl]-6-oxopurine (Ki = 0.03 μM for HSV-1 TK; 0.005 μM for HSV-2 TK) exhibit potent inhibition of herpes simplex virus thymidine kinases. These compounds feature a purine core with extended alkyl or aromatic side chains, enhancing binding to viral TK active sites .
- Comparison : Unlike 3-(3-Oxopropenyl)thymidine, these purine derivatives lack the thymidine sugar moiety but share targeting of viral TK. Their higher specificity for HSV-2 TK aligns with structural flexibility in the enzyme’s active site .
3-Substituted Thymidine Analogues
- Example: 3-Butyl-β-thymidine () undergoes deglycosylation and isomerization under iodine monochloride (ICl) treatment, highlighting the reactivity of 3-position modifications. Such substitutions can alter metabolic stability and enzyme interactions .
Thymidine Phosphorylase (TP) Inhibitors
6-Aminouracils and Pyrrolo[2,3-d]pyrimidines
- Key Compounds: 5-Bromo-6-aminouracil (IC50 = 7.6 μM) and 7-(2-aminoethyl)-pyrrolo[2,3-d]pyrimidine-2,4-dione (IC50 = 44.0 μM) inhibit TP by mimicking thymidine’s structure .
- Comparison : this compound’s ketone group may disrupt TP’s catalytic site differently than uracil derivatives, which rely on hydrogen bonding and π-stacking interactions .
Antimalarial Thymidine Analogues
- Example : 5′-Phenylthiourea-α-thymidine derivatives (Table 2, ) show 10-fold increased antimalarial potency with para-methoxy substitutions. β-thymidine analogues are less active, emphasizing stereochemical sensitivity .
- Comparison : The 3-oxopropenyl group in this compound may enhance membrane permeability or metabolic resistance compared to 5′-substituted analogues, though activity against Plasmodium TK remains speculative.
Nucleoside Kinase Substrate Specificity
- Mitochondrial vs. Cytosolic TKs : Mitochondrial TK2 and cytosolic TK1 exhibit divergent substrate preferences. 3-Substituted thymidines may bypass cytosolic phosphorylation (e.g., TK1) due to steric hindrance, favoring mitochondrial uptake .
- Relevance : this compound’s bulky substituent could limit phosphorylation by TK1, redirecting it to alternative pathways or enhancing accumulation in mitochondria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
